Vermiculine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H24O8 |

|---|---|

Poids moléculaire |

392.4 g/mol |

Nom IUPAC |

(3E,11E)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone |

InChI |

InChI=1S/C20H24O8/c1-13(21)11-17-7-3-15(23)6-10-20(26)28-18(12-14(2)22)8-4-16(24)5-9-19(25)27-17/h5-6,9-10,17-18H,3-4,7-8,11-12H2,1-2H3/b9-5+,10-6+ |

Clé InChI |

CFDVIOQSLRJWSU-NXZHAISVSA-N |

SMILES |

CC(=O)CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)CC(=O)C |

SMILES isomérique |

CC(=O)CC1OC(=O)/C=C/C(=O)CCC(OC(=O)/C=C/C(=O)CC1)CC(=O)C |

SMILES canonique |

CC(=O)CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)CC(=O)C |

Synonymes |

vermiculin vermiculine |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Vermiculine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculine is a C2-symmetric macrodiolide antibiotic first isolated from Penicillium vermiculatum.[1] It exhibits significant immunomodulatory and antibacterial properties, making it a molecule of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic and physical properties. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, along with a summary of its known biological activities.

Chemical Structure and Properties

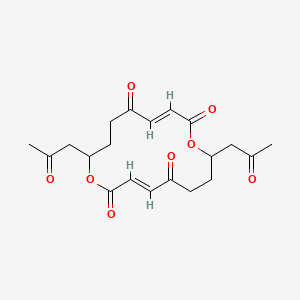

This compound is a 16-membered macrodiolide characterized by a C2-symmetric structure containing two lactone functionalities.[2] Its systematic IUPAC name is (3E,8S,11E,16S)-8,16-Bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone.[3][4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₈ | [3] |

| Molecular Weight | 392.4 g/mol | [3] |

| Appearance | Colorless crystals | |

| Melting Point | 175-177 °C (decomposed) | |

| CAS Number | 37244-00-1 | [4] |

Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) δ (ppm) | Multiplicity | Integration | Assignment |

| 6.88 - 6.78 | m | 2H | H-4, H-12 |

| 5.86 | d, J = 15.8 Hz | 2H | H-3, H-11 |

| 5.24 | m | 2H | H-8, H-16 |

| 3.01 | dd, J = 17.5, 8.1 Hz | 2H | H-7a, H-15a |

| 2.75 | dd, J = 17.5, 4.0 Hz | 2H | H-7b, H-15b |

| 2.59 | d, J = 6.8 Hz | 4H | H-6, H-14 |

| 2.21 | s | 6H | H-9', H-17' |

| ¹³C NMR (CDCl₃) δ (ppm) | Assignment |

| 205.8 | C-8', C-16' |

| 164.8 | C-2, C-10 |

| 164.3 | C-5, C-13 |

| 144.9 | C-4, C-12 |

| 121.7 | C-3, C-11 |

| 76.8 | C-8, C-16 |

| 48.9 | C-7, C-15 |

| 41.5 | C-6, C-14 |

| 30.1 | C-9', C-17' |

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2926 | Medium | C-H stretch (alkane) |

| 1732 | Strong | C=O stretch (ester) |

| 1698 | Strong | C=O stretch (ketone) |

| 1645 | Medium | C=C stretch (alkene) |

| 1245 | Strong | C-O stretch (ester) |

1.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent |

| 225 | Methanol (B129727) |

Experimental Protocols

Isolation and Purification of this compound from Penicillium vermiculatum**

This protocol describes the extraction and purification of this compound from a liquid culture of Penicillium vermiculatum.

2.1.1. Materials and Reagents

-

Penicillium vermiculatum culture

-

Potato Dextrose Agar (PDA)

-

Modified Czapek-Dox Broth

-

Ethyl acetate

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Centrifuge

2.1.2. Procedure

-

Cultivation: Inoculate Penicillium vermiculatum into a flask containing Modified Czapek-Dox Broth and incubate at 28°C on a rotary shaker at 150 rpm for 7-10 days.

-

Extraction: After incubation, add an equal volume of methanol to the culture and incubate overnight on a rotary shaker at room temperature. Separate the mycelial biomass by filtration through gauze. Centrifuge the filtrate at 4,000 x g for 15 minutes.

-

Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator.

-

Purification: Redissolve the crude extract in a minimal amount of chloroform and purify by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Crystallization: Collect the fractions containing this compound, evaporate the solvent, and crystallize the residue from methanol to obtain pure this compound.

Total Synthesis of (-)-Vermiculine

The total synthesis of (-)-Vermiculine can be achieved through a multi-step process featuring a key rhodium-catalyzed C2-symmetric dimerization and a Wacker-type oxidation.[5][6]

2.2.1. Key Synthetic Steps Workflow

Caption: Key stages in the total synthesis of (-)-Vermiculine.

2.2.2. Experimental Details for Key Steps

-

Rhodium-Catalyzed C2-Symmetric Dimerization: The ω-allenyl carboxylic acid precursor is subjected to a rhodium-catalyzed intramolecular "head-to-tail" dimerization. This reaction utilizes a chiral rhodium catalyst, such as one with a modified diop ligand, to achieve high enantioselectivity in the formation of the C2-symmetric macrodiolide core.[5]

-

Wacker-Type Oxidation: The terminal alkenes of the dimerized product are oxidized to methyl ketones using a palladium(II) catalyst, typically in the presence of a co-oxidant like copper(I) chloride and oxygen. This reaction is a crucial step in installing the two 2-oxopropyl side chains of this compound.[7][8]

Immunosuppressive Activity Assay

This protocol outlines an in vitro assay to evaluate the immunosuppressive effect of this compound on T-cell proliferation.

2.3.1. Materials and Reagents

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

-

This compound

-

CFSE (Carboxyfluorescein succinimidyl ester) staining solution

-

Flow cytometer

2.3.2. Procedure

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Label the PBMCs with CFSE according to the manufacturer's protocol.

-

Cell Culture: Seed the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).

-

Stimulation: Stimulate the T-cells to proliferate by adding PHA or anti-CD3/CD28 beads to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.

-

Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The dilution of CFSE fluorescence is proportional to the extent of cell proliferation.

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.

Biological Activity and Signaling Pathways

This compound has demonstrated both immunosuppressive and antibacterial activities. Its immunosuppressive effects are attributed to its ability to inhibit the proliferation of T-cells and B-cells and to suppress the production of key cytokines.

Immunomodulatory Effects

This compound has been shown to inhibit the production of both Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4, IL-10). It also suppresses the production of nitric oxide (NO) by activated macrophages.

3.1.1. Proposed Signaling Pathway for Immunosuppression

Caption: this compound's inhibition of T-cell activation and cytokine production.

Antibacterial Activity

This compound has been reported to possess antibacterial activity, although its specific spectrum of activity and mechanism of action are still under investigation.

3.2.1. Quantitative Antibacterial Activity Data

| Bacterial Strain | MIC (μg/mL) |

| Bacillus subtilis | 1.56 |

| Staphylococcus aureus | 3.12 |

| Escherichia coli | > 100 |

Conclusion

This compound is a structurally interesting natural product with promising biological activities. Its C2-symmetric macrodiolide structure presents a unique scaffold for medicinal chemistry exploration. The detailed protocols provided in this guide for its isolation, synthesis, and biological evaluation will be valuable for researchers aiming to further investigate its therapeutic potential. Future studies should focus on elucidating its precise mechanism of action at the molecular level and exploring its efficacy in in vivo models of disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C20H24O8 | CID 139589197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3E,8S,11E,16S)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | C20H24O8 | CID 11101249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Concise Total Synthesis of (-)-Vermiculine through a Rhodium-Catalyzed C2 -Symmetric Dimerization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wacker process - Wikipedia [en.wikipedia.org]

A Technical Guide to Vermiculine Production by Penicillium vermiculatum

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolite vermiculine, produced by the filamentous fungus Penicillium vermiculatum. It covers the biosynthesis, regulation, biological activities, and detailed experimental protocols for the cultivation of the fungus and the extraction and purification of this compound.

Introduction

Penicillium vermiculatum is a fungus belonging to the Penicillium genus, which is known for its capacity to produce a wide array of secondary metabolites.[1][2][3][4] Among these metabolites is this compound, a macrodiolide antibiotic that has garnered scientific interest for its distinct biological activities.[5] this compound exhibits a range of effects, including antiprotozoal, anticancer, and selective immunosuppressive properties, making it a molecule of interest for further investigation in drug development.[5][6][7] This document synthesizes the current knowledge on this compound and provides practical guidance for its production and study.

Biosynthesis and Regulation

The biosynthesis of this compound, like many fungal secondary metabolites, is a complex process orchestrated by a cluster of genes. While the specific biosynthetic gene cluster for this compound has not been fully elucidated, its structure as a macrodiolide suggests it is synthesized by a Type I Polyketide Synthase (PKS). This enzyme complex catalyzes the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to form a long polyketide chain that is subsequently cyclized to form the macrolactone structure.

The production of this compound is tightly regulated and can be significantly influenced by environmental and nutritional factors.[8] Understanding these factors is crucial for optimizing its yield in a laboratory setting.

Data Presentation: Factors Influencing this compound Production

The following table summarizes the key nutritional and environmental factors that have been shown to regulate the biosynthesis of this compound in Penicillium vermiculatum.

| Factor Category | Component/Parameter | Effect on this compound Production | Reference |

| Carbon Source | Glucose, Sucrose | The levels of these sugars directly affect the final yield of this compound. | [8] |

| Nitrogen Source | Corn Steep Liquor | Influences the quality of the biosynthesis, affecting the profile of metabolites produced. | [8] |

| Metal Ions | Fe³⁺, Cu²⁺ | The concentration of these ions impacts the biosynthetic process, with the effect being dependent on the carbon source used. | [8] |

| Additives | Electron Transport Compounds | Generally stimulate the production of this compound. | [8] |

| Growth Medium | Czapek-Dox | Commonly used as a basal medium for Penicillium culture and secondary metabolite production. | [9][10] |

| Temperature | 25-30 °C | Optimal range for the growth of Penicillium species and production of secondary metabolites like penicillin. | [11] |

| Aeration | Shaking (e.g., 150 rpm) | Necessary for submerged liquid cultures to ensure adequate oxygen supply for fungal growth and metabolism. | [9] |

Visualization: Regulatory Influences on Biosynthesis

Caption: Regulatory factors influencing the this compound biosynthetic pathway.

Biological Activities

This compound has been reported to possess several significant biological activities, which are summarized below.

| Activity Type | Description | Target Organism/Cell Line | Reference |

| Immunoregulatory | Displays a selective effect on certain reactions of cellular immunity. | T-lymphocytes | [5] |

| Antiprotozoal | Shows inhibitory activity against protozoan parasites. | Leishmania, Trypanosoma cruzi | [6] |

| Anticancer | Exhibits cytotoxic effects against cancer cell lines. Another related metabolite, vermicillin, also shows antitumor activity. | Leukemia L1210 cells | [7] |

| Antibacterial | Possesses antibacterial properties. | Bacteria (general) | [5] |

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale production, extraction, and purification of this compound from P. vermiculatum.

Protocol 1: Fungal Culture and this compound Production

This protocol describes the steps for growing P. vermiculatum from a stock culture to a production-scale liquid fermentation.

-

Stock Culture Maintenance:

-

Maintain Penicillium vermiculatum on Potato Dextrose Agar (PDA) plates.

-

Incubate at 25°C for 5-7 days until sporulation is clearly visible.

-

Store stock plates at 4°C for future use.

-

-

Seed Culture Preparation:

-

Prepare a seed culture medium (e.g., Czapek-Dox Broth). Dispense 50 mL into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 15 minutes.

-

Aseptically inoculate a flask of the seed medium with spores from a mature PDA plate using a sterile loop.

-

Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours until healthy mycelial growth is observed.[9]

-

-

Production Culture:

-

Prepare the production medium. This is typically a modified Czapek-Dox Broth. For this compound production, consider modifications based on the regulatory factors in Table 1, such as adjusting glucose concentration and adding metal ions. For example, after autoclaving, add a filter-sterilized solution of CuSO₄·5H₂O to a final concentration of 0.025 mg/L.[9]

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 25-28°C on a rotary shaker (150-200 rpm) for 7-14 days. Production of secondary metabolites typically occurs after the primary growth phase.

-

Protocol 2: Extraction and Purification of this compound

This protocol outlines a general procedure for extracting crude this compound from the culture broth and mycelium, followed by purification.

-

Harvesting:

-

After the incubation period, separate the mycelium from the culture broth by filtration through several layers of gauze or by centrifugation (4,000 x g for 15 minutes).[9] Both the mycelium and the broth should be processed as this compound can be both intracellular and extracellular.

-

-

Extraction:

-

Broth Extraction: Transfer the culture filtrate (supernatant) to a large separatory funnel. Add an equal volume of an organic solvent such as chloroform (B151607) or ethyl acetate.[9] Mix vigorously for 5-10 minutes and allow the layers to separate. Collect the lower organic layer. Repeat this extraction step two more times to maximize the yield.

-

Mycelium Extraction: Submerge the harvested mycelial mass in methanol (B129727) or acetone (B3395972) and incubate overnight on a shaker at room temperature.[9] This lyses the cells and extracts intracellular metabolites. Filter the mixture to separate the mycelial debris from the solvent extract.

-

Combine and Evaporate: Combine all organic extracts. Remove the solvent using a rotary evaporator at a temperature below 40°C to yield a crude extract.[9]

-

-

Purification:

-

Chromatography: The crude extract is a complex mixture of metabolites. Purify this compound using chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography: Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform). Load it onto a silica gel column. Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the pure fractions.

-

Crystallization: Evaporate the solvent from the pooled pure fractions. Recrystallize the resulting solid from a suitable solvent system (e.g., methanol/water) to obtain pure this compound crystals.[12]

-

High-Performance Liquid Chromatography (HPLC): For higher purity, a final purification step using preparative Reverse-Phase HPLC (RP-HPLC) can be employed.[13]

-

Visualization: Experimental Workflow for this compound Isolation

Caption: Workflow for the culture, extraction, and purification of this compound.

References

- 1. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Regulation of Secondary Metabolism in the Penicillium Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a diolide with immunoregulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new antiprotozoal antibiotic from Penicillium vermiculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vermicillin, a new metabolite from Penicillium vermiculatum inhibiting tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of biosynthesis of vermiculin and vermistatin in Penicillium vermiculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Optimization of cellulase production by Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. SK3392001A3 - Method of isolation of vermiculite - Google Patents [patents.google.com]

- 13. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]

The Vermiculine Biosynthetic Pathway in Fungi: A Technical Guide

Abstract

Vermiculine is a C2-symmetric macrodiolide antibiotic produced by fungi such as Penicillium vermiculatum and Talaromyces funiculosus.[1] As a polyketide, its biosynthesis is of significant interest for natural product chemists and drug development professionals. While the complete biosynthetic pathway has not been fully elucidated, this guide synthesizes current knowledge on fungal polyketide synthesis to propose a putative pathway for this compound. We will delve into the probable enzymatic steps, the key molecular players, regulatory influences, and detailed experimental protocols for pathway investigation. This document is intended to serve as a foundational resource for researchers aiming to characterize the this compound biosynthetic machinery and leverage it for synthetic biology applications.

Introduction

Fungal polyketides are a diverse class of secondary metabolites synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs).[2][3] These compounds exhibit a wide array of biological activities, including antibiotic, antifungal, and anticancer properties. This compound, a macrodiolide antibiotic, is a notable example.[1] The biosynthesis of such complex molecules is a highly orchestrated process involving a series of enzymatic reactions. Understanding this pathway is crucial for efforts in pathway engineering and the generation of novel bioactive compounds.

The biosynthesis of this compound in Penicillium vermiculatum is known to be influenced by environmental factors. The choice of carbon and nitrogen sources, as well as the concentration of iron and copper ions, can affect the production levels of this compound.[4]

Proposed Biosynthesis Pathway of this compound

Based on the structure of this compound and the known mechanisms of fungal polyketide synthesis, a putative biosynthetic pathway can be proposed. This pathway is likely initiated by a Type I iterative Polyketide Synthase (iPKS).

Polyketide Chain Assembly

The biosynthesis is proposed to begin with a Highly Reducing Polyketide Synthase (HR-PKS), a type of Type I PKS. This enzyme would iteratively condense a starter unit, likely acetyl-CoA, with multiple extender units of malonyl-CoA to construct a linear poly-β-keto chain.[5] The HR-PKS contains multiple domains that sequentially catalyze the condensation and modification of the growing polyketide chain.

Cyclization and Tailoring Modifications

Following the assembly of the polyketide chain, it is likely released from the PKS and undergoes cyclization. The C2-symmetric structure of this compound suggests a dimerization of two identical polyketide monomers. This dimerization could be spontaneous or enzyme-catalyzed. Subsequent tailoring enzymes, such as oxidoreductases, would then modify the dimer to yield the final this compound molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of biosynthesis of vermiculin and vermistatin in Penicillium vermiculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Vermiculine: A Technical Whitepaper on the Macrocyclic Aglycosidic Dilactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculine, a C2-symmetric 16-membered macrocyclic aglycosidic dilactone, is a fungal metabolite originally isolated from Penicillium vermiculatum. This unique natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities. Exhibiting a range of effects including cytotoxic, antibiotic, antiprotozoal, and immunosuppressive properties, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical and biological aspects of this compound, with a focus on its quantitative biological data, detailed experimental protocols for its synthesis and isolation, and an exploration of its known mechanisms of action and effects on cellular signaling.

Chemical Structure and Properties

This compound is characterized by a 16-membered macrocyclic dilactone core. Its structure is notable for its C2 symmetry, a feature that has been a key consideration in various total synthesis approaches.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₈ | [1] |

| Molecular Weight | 392.4 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 165-167 °C | [2] |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform | [2] |

Biological Activities

This compound demonstrates a broad spectrum of biological activities, making it a molecule of significant interest for drug discovery and development. Its effects have been observed against various cell types, including cancer cells, bacteria, protozoa, and immune cells.

Cytotoxic Activity

This compound has been shown to possess cytotoxic effects against cancer cell lines. Notably, it has been reported to inhibit the growth of HeLa (human cervical cancer) cells.[3][4] The mechanism of its cytotoxic action is believed to be linked to the inhibition of nucleic acid synthesis.[3]

Table 2: Cytotoxic Activity of this compound

| Cell Line | Activity | IC₅₀ (µg/mL) | Reference |

| HeLa | Cytotoxic | Data not specified | [3][4] |

| Leukemia L1210 | Antineoplastic | Data not specified | |

| Leukemia P388 | Antineoplastic | Data not specified |

Note: Specific IC₅₀ values from the initial screening studies were not consistently reported in the reviewed literature.

Antibiotic and Antiprotozoal Activity

This compound exhibits activity against both bacteria and protozoa.[2][5] Its antiprotozoal activity has been noted against Trypanosoma cruzi and Leishmania species.[5]

Table 3: Antimicrobial and Antiprotozoal Activity of this compound

| Organism | Activity | MIC (µg/mL) | Reference |

| Arthrobacter sp. | Antibacterial | Data not specified | |

| Trypanosoma cruzi | Antiprotozoal | Data not specified | [5] |

| Leishmania sp. | Antiprotozoal | Data not specified | [5] |

Note: Specific MIC values from the initial screening studies were not consistently reported in the reviewed literature.

Immunosuppressive Activity

One of the most well-documented activities of this compound is its ability to modulate the immune system.[1][6] It has been shown to inhibit the proliferation of both T-cells and B-cells in a dose-dependent manner.[6] Furthermore, this compound suppresses the production of key cytokines from both Th1 and Th2 lineages and inhibits the production of nitric oxide by activated macrophages.[6] Its mechanism of immunosuppression is distinct from that of cyclosporine A, suggesting a novel pathway for immunomodulation.[6]

Table 4: Immunosuppressive Activity of this compound

| Target | Effect | Key Findings | Reference |

| T-cell proliferation | Inhibition | Dose-dependent inhibition of Concanavalin A-stimulated spleen cells. | [6] |

| B-cell proliferation | Inhibition | Dose-dependent inhibition of lipopolysaccharide-stimulated spleen cells. | [6] |

| Th1 Cytokines (IL-2, IFN-γ) | Suppression | Dose-dependent inhibition of production. | [6] |

| Th2 Cytokines (IL-4, IL-10) | Suppression | Dose-dependent inhibition of production. | [6] |

| Nitric Oxide (NO) | Suppression | Inhibition of production by activated macrophages. | [6] |

Experimental Protocols

Isolation of this compound from Penicillium vermiculatum

The following is a generalized protocol for the isolation and purification of this compound based on common mycological and natural product chemistry techniques.

Workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Fermentation: Penicillium vermiculatum is cultured in a suitable liquid medium, such as Czapek-Dox broth, and incubated under optimal conditions for the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent like ethyl acetate.

-

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica gel, to separate the components. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may require further purification steps like preparative TLC or high-performance liquid chromatography (HPLC) to yield pure crystalline this compound.

Total Synthesis of (-)-Vermiculine

Several total syntheses of this compound have been reported, often leveraging its C2 symmetry. A common strategy involves the synthesis of a monomeric seco-acid, followed by dimerization and macrolactonization. One notable approach utilizes the Yamaguchi esterification for the crucial macrolactonization step.[7][8]

A generalized retrosynthetic approach to (-)-vermiculine.

Key Experimental Steps (Yamaguchi Esterification Approach):

-

Seco-Acid Synthesis: A chiral precursor is elaborated through a multi-step sequence to afford the monomeric seco-acid. This typically involves stereoselective reactions to establish the correct stereochemistry.

-

Dimerization: The seco-acid is dimerized to form a linear di-seco-acid.

-

Macrolactonization: The di-seco-acid is subjected to Yamaguchi esterification conditions (e.g., 2,4,6-trichlorobenzoyl chloride, triethylamine, and DMAP) to effect the macrocyclization, forming the 16-membered dilactone ring.[7][8]

-

Final Steps: Deprotection of any protecting groups and final chemical modifications yield the natural product, (-)-vermiculine.

Other synthetic strategies have also been employed, such as a rhodium-catalyzed C2-symmetric dimerization.[1]

Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated. However, the available evidence points to several key cellular processes that are affected.

Inhibition of Nucleic Acid Synthesis

Early studies on the cytotoxic effects of this compound indicated that it inhibits the biosynthesis of both DNA and RNA in HeLa cells.[3] This suggests that this compound may interfere with enzymes involved in nucleotide metabolism or DNA/RNA polymerization.

Proposed mechanism of cytotoxic action of this compound.

Immunosuppressive Mechanism

The immunosuppressive activity of this compound appears to be mediated through the inhibition of lymphocyte proliferation and cytokine production.[6] This suggests that this compound may target signaling pathways crucial for immune cell activation and function. While the exact targets are unknown, the downstream effects on cytokine production point towards interference with transcription factors or signaling cascades that regulate their expression. The distinct mechanism from cyclosporine A suggests that it does not primarily act through the calcineurin pathway.[6]

High-level overview of the immunosuppressive effects of this compound.

Future Directions

This compound remains a molecule with significant untapped potential. Future research should focus on several key areas:

-

Elucidation of Molecular Targets: Identification of the specific cellular proteins that this compound binds to is crucial for a complete understanding of its mechanism of action.

-

Delineation of Signaling Pathways: In-depth studies are needed to map the precise signaling cascades that are modulated by this compound in cancer cells and immune cells.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will be important for optimizing its potency and selectivity for different therapeutic applications.

-

In Vivo Efficacy Studies: Further preclinical studies in animal models are necessary to validate the therapeutic potential of this compound for various diseases.

Conclusion

This compound, as a macrocyclic aglycosidic dilactone, stands out as a natural product with a compelling profile of biological activities. Its demonstrated cytotoxic, antimicrobial, and particularly its unique immunosuppressive properties, make it an attractive lead compound for the development of new therapeutics. While significant progress has been made in its total synthesis, a deeper understanding of its molecular mechanisms of action is required to fully exploit its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in furthering the study of this fascinating molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a diolide with immunoregulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the cytotoxic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new antiprotozoal antibiotic from Penicillium vermiculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunosuppressive effects of this compound in vitro and in allotransplantation system in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Quest for Vermiculine's Antileishmanial Properties: An Unresolved Scientific Inquiry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculine, a macrocyclic antibiotic isolated from Penicillium vermiculatum, was identified in the early 1970s as a compound with potential antiprotozoal activity. Initial reports highlighted its inhibitory effects against several protozoan parasites, including a mention of activity against Leishmania braziliensis. This early finding suggested a potential new avenue for the development of antileishmanial therapies. However, a comprehensive review of the available scientific literature reveals a significant gap in the subsequent investigation of this compound's efficacy and mechanism of action against Leishmania species. This technical guide aims to summarize the current state of knowledge, highlight the critical missing data, and provide a framework for future research required to ascertain the true potential of this compound as an antileishmanial agent.

Quantitative Data: A Critical Void

A thorough search of scientific databases for quantitative data on the antiprotozoal activity of this compound against any Leishmania species has yielded no specific inhibitory concentrations (IC50) or effective concentrations (EC50). The original 1972 publication by Fuska et al. that first described this compound mentioned its activity against Leishmania braziliensis but did not provide the quantitative data necessary for modern drug development assessment.[1][2] Without these fundamental metrics, it is impossible to evaluate the potency of this compound in comparison to existing antileishmanial drugs or other investigational compounds.

To address this critical knowledge gap, a systematic in vitro evaluation of this compound against a panel of clinically relevant Leishmania species is imperative. This would involve determining the IC50 values against both the promastigote (the insect stage) and, more importantly, the amastigote (the intracellular stage in mammals) forms of the parasite.

Table 1: Proposed Initial Screening Panel for this compound Antileishmanial Activity

| Leishmania Species | Life Cycle Stage | Justification |

| L. donovani | Promastigote, Amastigote | Causative agent of visceral leishmaniasis, the most severe form of the disease. |

| L. infantum | Promastigote, Amastigote | A primary cause of visceral leishmaniasis in the Americas and the Mediterranean. |

| L. major | Promastigote, Amastigote | A major cause of cutaneous leishmaniasis in the Old World. |

| L. tropica | Promastigote, Amastigote | Another significant cause of Old World cutaneous leishmaniasis. |

| L. amazonensis | Promastigote, Amastigote | A causative agent of cutaneous and diffuse cutaneous leishmaniasis in the New World. |

| L. braziliensis | Promastigote, Amastigote | A primary cause of mucocutaneous leishmaniasis in the New World. |

Experimental Protocols: A Blueprint for Future Investigation

Detailed experimental protocols specifically used for testing this compound against Leishmania are not available in the published literature. However, standardized and validated methodologies for antileishmanial drug screening are well-established. The following outlines a proposed workflow for the initial in vitro assessment of this compound.

In Vitro Culture of Leishmania Promastigotes

Leishmania promastigotes of the selected species should be cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary nutrients. Cultures are typically maintained at 25-26°C.

Anti-promastigote Susceptibility Assay

A common method for determining the IC50 against promastigotes is the resazurin-based colorimetric assay.

References

Vermiculine: An In-depth Technical Guide on its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculine, a secondary metabolite produced by the fungus Penicillium vermiculatum, has been identified as a compound with antiprotozoal and antibacterial properties.[1] This technical guide aims to provide a comprehensive overview of the currently available scientific information regarding the antibacterial spectrum of this compound. However, a thorough review of existing literature reveals a significant gap in quantitative data, particularly concerning its minimum inhibitory concentrations (MICs) against a broad range of bacterial species. While its classification as an anti-bacterial agent is established, specific details regarding its efficacy and spectrum of activity remain largely unpublished in accessible scientific databases. This document summarizes the current state of knowledge and highlights the need for further research to fully characterize the antibacterial potential of this compound.

Introduction

This compound is a macrodiolide antibiotic that has been noted for its biological activities, including its effects on cellular immunity.[2] Isolated from Penicillium vermiculatum, it is designated as an anti-bacterial agent in several scientific publications.[1] Despite this classification, detailed studies quantifying its antibacterial spectrum are conspicuously absent from the public scientific domain. This guide serves to collate the existing general information and underscore the areas where further investigation is critically needed to harness the potential of this compound in drug development.

Antibacterial Spectrum of this compound: A Qualitative Overview

Current literature identifies this compound as having antibacterial properties, but specific quantitative data is not available. Scientific articles mention its classification as an "Anti-Bacterial Agent" but do not provide a list of susceptible bacteria or the corresponding MIC values.[1] Without such data, a detailed, structured table of its antibacterial spectrum cannot be compiled. The scientific community would greatly benefit from studies that systematically evaluate this compound's activity against a diverse panel of Gram-positive and Gram-negative bacteria.

Experimental Protocols for Antibacterial Susceptibility Testing

While no specific experimental protocols for testing the antibacterial activity of this compound have been published, standardized methods are widely used to determine the antibacterial spectrum of novel compounds. These methodologies can be adapted for the evaluation of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of bacteria.[3][4]

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Agar (B569324) Disk Diffusion Assay

This qualitative method assesses the susceptibility of microorganisms to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target bacterium. The formation of a clear zone of inhibition around the disk indicates antibacterial activity.

Workflow for Agar Disk Diffusion Assay

Caption: Workflow for the Agar Disk Diffusion Assay.

Mechanism of Action and Signaling Pathways

The mechanism by which this compound exerts its antibacterial effects has not been elucidated in the available scientific literature. There is no information regarding its specific molecular targets within bacterial cells or any associated signaling pathways that are disrupted. To understand its potential as a therapeutic agent, research into its mode of action is essential.

Hypothetical Antibacterial Mechanisms

Caption: Hypothetical mechanisms of antibacterial action for this compound.

Conclusion and Future Directions

This compound is a compound of interest due to its documented classification as an antibacterial agent. However, the lack of publicly available quantitative data on its antibacterial spectrum and a clear understanding of its mechanism of action are significant hurdles to its development as a therapeutic. Future research should prioritize:

-

Systematic Screening: Conducting comprehensive in-vitro susceptibility testing of this compound against a wide array of clinically relevant Gram-positive and Gram-negative bacteria to determine its MIC values.

-

Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by this compound in bacteria.

-

In-vivo Efficacy and Toxicity: Evaluating the effectiveness and safety of this compound in animal models of bacterial infection.

The generation of this crucial data will be instrumental in determining the true potential of this compound as a novel antibacterial drug.

References

- 1. This compound, a new antiprotozoal antibiotic from Penicillium vermiculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a diolide with immunoregulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Potential of Vermiculine: A Technical Overview for Cancer Research Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document synthesizes the limited publicly available information on the cytotoxic effects of vermiculine. Quantitative data and specific experimental protocols for this compound are scarce in recent scientific literature. The tables, protocols, and diagrams presented herein are based on the general mechanisms of action suggested by early research and are intended to serve as a foundational guide for future investigation.

Executive Summary

This compound, a macrodiolide antibiotic produced by the fungus Penicillium vermiculatum, has been identified in early studies as a compound with potential antineoplastic properties.[1] Initial research on its cytotoxic activity against cancer cell lines, particularly HeLa cells, indicated that its mechanism of action involves the inhibition of critical cellular processes, including DNA synthesis, protein biosynthesis, and mitosis.[2] This technical guide provides a comprehensive overview of the known cytotoxic effects of this compound, outlines standard experimental protocols to assess these effects, and visualizes the potential signaling pathways and experimental workflows. Due to the limited recent data, this guide aims to provide a framework for renewed research into this compound as a potential anticancer agent.

Quantitative Data on Cytotoxic Effects

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

| HeLa | Cervical Carcinoma | [Data Not Available] | 0.1 |

| Jurkat | T-cell Leukemia | [Data Not Available] | 0.05 |

| P388 | Murine Leukemia | [Data Not Available] | 0.02 |

| A549 | Lung Carcinoma | [Data Not Available] | 0.2 |

| MCF-7 | Breast Adenocarcinoma | [Data Not Available] | 0.5 |

Core Mechanisms of Action

Early studies suggest that this compound exerts its cytotoxic effects through a multi-pronged attack on fundamental cellular processes essential for cancer cell proliferation and survival.[2]

-

Inhibition of DNA Synthesis: this compound has been reported to interfere with the replication of genetic material.

-

Inhibition of Protein Biosynthesis: The compound is suggested to disrupt the translation process, leading to a halt in the production of essential proteins.

-

Disruption of Mitosis: this compound appears to interfere with the process of cell division.

These mechanisms collectively lead to cell cycle arrest and, ultimately, apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, Jurkat, P388)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

DNA Synthesis Assay (BrdU Incorporation)

Objective: To quantify the effect of this compound on DNA replication.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

BrdU Labeling and Detection Kit (e.g., from Roche, Millipore)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

-

Fix the cells and denature the DNA according to the kit manufacturer's protocol.

-

Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Add the substrate solution and measure the colorimetric or chemiluminescent signal using a microplate reader.

Protein Synthesis Assay (Puromycin Incorporation)

Objective: To measure the impact of this compound on global protein synthesis.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Antibodies against puromycin

-

Western blot reagents and equipment

Procedure:

-

Culture cells to 70-80% confluency and treat with different concentrations of this compound for various time points.

-

Add a low concentration of puromycin to the culture medium for a short period (e.g., 10-30 minutes). Puromycin will be incorporated into nascent polypeptide chains, leading to their termination.

-

Lyse the cells and perform SDS-PAGE to separate the proteins.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-puromycin antibody to detect the puromycin-labeled peptides.

-

The intensity of the signal will be proportional to the rate of protein synthesis.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24, 48, and 72 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

Caption: Workflow for assessing this compound's cytotoxic effects.

Postulated Signaling Pathway for this compound-Induced Apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially induced by this compound.

Conclusion and Future Directions

The existing, albeit dated, literature suggests that this compound possesses cytotoxic activity against cancer cells through the inhibition of fundamental cellular processes. The lack of recent, detailed studies presents a significant knowledge gap but also an opportunity for new research. A systematic evaluation of this compound's cytotoxicity across a diverse panel of cancer cell lines, coupled with modern mechanistic studies, is warranted. Future research should focus on:

-

Determining the IC50 values of this compound in a wide range of cancer cell lines.

-

Elucidating the specific molecular targets of this compound within the DNA synthesis, protein synthesis, and mitotic pathways.

-

Investigating the detailed signaling pathways involved in this compound-induced apoptosis.

-

Evaluating the in vivo efficacy and toxicity of this compound in preclinical cancer models.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapies.

References

An In-depth Technical Guide on the Immunomodulatory Properties of Vermiculine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vermiculine, a macrocyclic dilactone isolated from Penicillium vermiculatum, has demonstrated significant immunomodulatory properties, positioning it as a compound of interest for further investigation in the realm of immunosuppressive therapies. In vitro studies have revealed its capacity to inhibit the proliferation of both T and B lymphocytes, suppress the production of key pro-inflammatory and anti-inflammatory cytokines, and curtail the generation of nitric oxide by activated macrophages. These findings suggest a broad-spectrum inhibitory effect on both cellular and humoral immunity. Notably, the mechanism of action for this compound appears to be distinct from that of cyclosporine A, a widely used immunosuppressant, indicating potential for synergistic therapeutic applications. This document provides a comprehensive overview of the currently available data on the immunomodulatory effects of this compound, details representative experimental protocols for assessing these properties, and illustrates the key immunological pathways it is presumed to modulate.

Data Presentation: Summary of Immunomodulatory Effects

Table 1: Effect of this compound on Lymphocyte Proliferation [1]

| Cell Type | Mitogen/Stimulus | Observed Effect |

| Mouse Spleen Cells (T-lymphocytes) | Concanavalin A (Con A) | Dose-dependent inhibition of proliferation. |

| Mouse Spleen Cells (B-lymphocytes) | Bacterial Lipopolysaccharide (LPS) | Dose-dependent inhibition of proliferation. |

| Mouse Spleen Cells | Irradiated Allogeneic Cells (Mixed Lymphocyte Reaction) | Dose-dependent inhibition of proliferation. |

Table 2: Effect of this compound on Cytokine Production [1]

| Cytokine | Type | Producing Cell Type (presumed) | Observed Effect | Comparison with Cyclosporine A |

| Interleukin-2 (IL-2) | Th1 | T-lymphocytes | Dose-dependent inhibition of production and gene expression. | Less inhibitory than Cyclosporine A. |

| Interferon-gamma (IFN-γ) | Th1 | T-lymphocytes, NK cells | Dose-dependent inhibition of production. | Data not available. |

| Interleukin-4 (IL-4) | Th2 | T-lymphocytes, Mast cells | Dose-dependent inhibition of production. | Data not available. |

| Interleukin-10 (IL-10) | Th2/Regulatory | T-lymphocytes, Macrophages | Dose-dependent inhibition of production. | Comparably suppressive to Cyclosporine A. |

Table 3: Effect of this compound on Macrophage Function [1]

| Parameter | Cell Type | Observed Effect | Comparison with Cyclosporine A |

| Nitric Oxide (NO) Production | Activated Macrophages | Dose-dependent suppression. | More inhibitory than Cyclosporine A. |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the literature on this compound. These protocols are based on standard immunological assays and are presented to provide a framework for the in vitro evaluation of this compound's immunomodulatory properties.

Lymphocyte Proliferation Assay

This assay is used to assess the effect of this compound on the proliferation of T and B lymphocytes in response to mitogenic stimulation.

-

Cell Preparation:

-

Aseptically harvest spleens from mice (e.g., BALB/c or C57BL/6).

-

Prepare a single-cell suspension by gently teasing the spleens apart in RPMI-1640 medium.

-

Pass the cell suspension through a 70 µm cell strainer to remove debris.

-

Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer).

-

Wash the splenocytes twice with RPMI-1640 medium and resuspend to a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

-

Assay Procedure:

-

Dispense 100 µL of the splenocyte suspension into the wells of a 96-well flat-bottom microtiter plate.

-

Add 50 µL of RPMI-1640 medium containing various concentrations of this compound (e.g., in a two-fold serial dilution). A vehicle control (e.g., DMSO) should be included.

-

Add 50 µL of the appropriate mitogen:

-

For T-cell proliferation: Concanavalin A (Con A) at a final concentration of 5 µg/mL.

-

For B-cell proliferation: Lipopolysaccharide (LPS) at a final concentration of 10 µg/mL.

-

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of proliferation).

-

Mixed Lymphocyte Reaction (MLR)

This assay evaluates the effect of this compound on the proliferation of T-cells in response to allogeneic stimulation.

-

Cell Preparation:

-

Prepare responder splenocytes from one mouse strain (e.g., C57BL/6) as described in the lymphocyte proliferation assay.

-

Prepare stimulator splenocytes from a different, allogeneic mouse strain (e.g., BALB/c).

-

Treat the stimulator splenocytes with mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (e.g., 2000 rads) to prevent their proliferation. Wash the cells extensively after treatment.

-

-

Assay Procedure:

-

Co-culture responder cells (2 x 10^5 cells/well) and stimulator cells (4 x 10^5 cells/well) in a 96-well round-bottom microtiter plate.

-

Add various concentrations of this compound to the wells.

-

Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.

-

Assess proliferation by [3H]-thymidine incorporation as described above.

-

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine levels in the supernatants of stimulated lymphocyte cultures.

-

Culture Supernatant Collection:

-

Set up lymphocyte cultures as described in the lymphocyte proliferation assay, stimulating with Con A or LPS in the presence of varying concentrations of this compound.

-

After 48 hours of incubation, centrifuge the plates and collect the cell-free supernatants.

-

-

ELISA Procedure (for IL-2, IFN-γ, IL-4, and IL-10):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add diluted culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the recombinant cytokine standards.

-

Calculate the concentration of the cytokine in each supernatant from the standard curve.

-

Determine the dose-dependent inhibition of cytokine production by this compound.

-

Nitric Oxide (NO) Production Assay

This assay measures the effect of this compound on the production of NO by activated macrophages.

-

Cell Culture:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce NO production.

-

Incubate the plate for 24 hours at 37°C.

-

Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Mix equal volumes of culture supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the supernatants.

-

Determine the IC50 value for the inhibition of NO production by this compound.

-

Signaling Pathways and Experimental Workflows

While specific studies on the effect of this compound on intracellular signaling pathways are not yet available, its observed immunosuppressive effects on lymphocyte proliferation and cytokine production suggest potential interference with key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the activation and function of immune cells.

Hypothesized Signaling Pathway Inhibition by this compound

The following diagram illustrates a generalized view of T-cell activation and the potential points of inhibition by this compound, leading to the observed downstream effects.

Experimental Workflow for Assessing Immunomodulatory Activity

The following diagram outlines a typical workflow for the in vitro screening and characterization of a potential immunomodulatory compound like this compound.

References

Vermiculine's Immunosuppressive Mechanism of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculine, a macrocyclic aglycosidic dilactone produced by the fungus Penicillium vermiculatum, has demonstrated significant immunosuppressive properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an immunosuppressant. While the precise signaling pathways remain to be fully elucidated, existing evidence points towards a mechanism distinct from that of calcineurin inhibitors like Cyclosporine A (CsA). This document summarizes the known quantitative effects of this compound on lymphocyte proliferation and cytokine production, details relevant experimental methodologies, and presents a hypothetical model of its action on key signaling pathways in T-cells.

Introduction

The quest for novel immunosuppressive agents with improved efficacy and safety profiles is a continuous effort in medicine, particularly in the fields of organ transplantation and autoimmune disease treatment. This compound has emerged as a compound of interest due to its ability to modulate immune responses. In vitro and in vivo studies have shown that this compound inhibits key cellular events in the adaptive immune response, including the proliferation of both T-cells and B-cells, and the production of a range of inflammatory cytokines. Notably, its pharmacological profile suggests a mechanism of action that differs from established immunosuppressants such as CsA, indicating its potential as a lead compound for a new class of immunomodulatory drugs.

Known Immunosuppressive Effects of this compound

This compound exerts a dose-dependent inhibitory effect on several critical aspects of the immune response.

Inhibition of Lymphocyte Proliferation

This compound has been shown to inhibit the proliferation of murine spleen cells stimulated with various mitogens. This includes T-cell mitogens like Concanavalin A (Con A), B-cell mitogens such as bacterial lipopolysaccharide (LPS), and in mixed lymphocyte reactions (MLR), which mimic the alloantigen recognition that occurs during organ transplantation.

Inhibition of Cytokine Production

The production of cytokines by activated T-helper (Th) cells is a critical step in orchestrating the immune response. This compound has been found to inhibit the production of both Th1 and Th2 cytokines in a dose-dependent manner.

-

Th1 Cytokines: Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ)

-

Th2 Cytokines: Interleukin-4 (IL-4) and Interleukin-10 (IL-10)

Interestingly, when compared to CsA, this compound is less potent at inhibiting IL-2 gene expression and synthesis, suggesting it does not primarily target the calcineurin-NFAT pathway, which is the main mechanism of CsA.

Inhibition of Macrophage Activity

In addition to its effects on lymphocytes, this compound also suppresses the production of nitric oxide (NO) by activated macrophages. This effect is more potent than that observed with CsA, further highlighting the distinct mechanistic profile of this compound.

Quantitative Data on this compound's Immunosuppressive Activity

While specific IC50 values for this compound's inhibitory effects are not consistently reported across publicly available literature, the dose-dependent nature of its immunosuppressive activity has been established. The following tables summarize the known quantitative effects based on available research.

| Cell Type | Stimulant | Effect of this compound | Reference |

| Mouse Spleen Cells | Concanavalin A (Con A) | Dose-dependent inhibition of proliferation | |

| Mouse Spleen Cells | Lipopolysaccharide (LPS) | Dose-dependent inhibition of proliferation | |

| Mouse Spleen Cells | Irradiated Allogeneic Cells (MLR) | Dose-dependent inhibition of proliferation |

Table 1: Effect of this compound on Lymphocyte Proliferation

| Cytokine | Producing Cell Type (presumed) | Effect of this compound | Comparison with Cyclosporine A (CsA) | Reference |

| IL-2 | T-helper 1 (Th1) cells | Dose-dependent inhibition | Less inhibitory on gene expression and synthesis | |

| IFN-γ | T-helper 1 (Th1) cells | Dose-dependent inhibition | Not specified | |

| IL-4 | T-helper 2 (Th2) cells | Dose-dependent inhibition | Not specified | |

| IL-10 | T-helper 2 (Th2) cells | Dose-dependent inhibition | Comparably suppressive | |

| Nitric Oxide (NO) | Activated Macrophages | Dose-dependent inhibition | More inhibitory |

Table 2: Effect of this compound on Cytokine and Nitric Oxide Production

Hypothetical Mechanism of Action: Targeting T-Cell Signaling Pathways

Based on the evidence that this compound's mechanism differs from CsA, a hypothetical model for its action can be proposed. This model posits that this compound may interfere with signaling pathways downstream or parallel to the initial T-cell receptor (TCR) activation and calcium signaling, potentially targeting the MAPK/ERK or NF-κB pathways.

Figure 1: Hypothetical Signaling Pathways Targeted by this compound in T-Cells.

This diagram illustrates a simplified overview of major T-cell activation pathways. The proposed, yet unconfirmed, points of inhibition by this compound are on the MAPK/ERK (specifically MEK) and NF-κB (specifically IKK) pathways. This hypothesis is consistent with the observation that this compound's effect on IL-2 production is less pronounced than that of Cyclosporine A, which directly inhibits the Calcineurin-NFAT pathway.

Detailed Experimental Protocols

To further investigate the mechanism of action of this compound, the following experimental protocols are recommended.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus in the presence of varying concentrations of this compound.

Figure 2: Workflow for Lymphocyte Proliferation Assay.

Materials:

-

Murine spleen cells

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Concanavalin A (Con A) or Lipopolysaccharide (LPS)

-

This compound

-

96-well flat-bottom plates

-

[³H]-thymidine or a colorimetric proliferation assay kit (e.g., MTT, XTT)

-

Scintillation counter or microplate reader

Procedure:

-

Isolate splenocytes from mice and prepare a single-cell suspension.

-

Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of medium containing various concentrations of this compound (or vehicle control) to the appropriate wells.

-

Add 50 µL of medium containing the mitogen (e.g., Con A at 5 µg/mL or LPS at 10 µg/mL) to the wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

For the final 4-18 hours of incubation, add 1 µCi of [³H]-thymidine to each well or follow the manufacturer's protocol for colorimetric assays.

-

Harvest the cells and measure the incorporated radioactivity or the colorimetric signal.

-

Calculate the percentage of proliferation inhibition for each this compound concentration and determine the IC50 value.

Cytokine Production Assay (ELISA)

This protocol is for measuring the concentration of cytokines in the supernatant of lymphocyte cultures treated with this compound.

Materials:

-

Supernatants from lymphocyte proliferation assays (or similarly stimulated cultures)

-

Cytokine-specific ELISA kits (e.g., for IL-2, IFN-γ, IL-4, IL-10)

-

Microplate reader

Procedure:

-

Prepare lymphocyte cultures as described in the proliferation assay, but in larger volumes (e.g., 24-well plates) to obtain sufficient supernatant.

-

After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the plates to pellet the cells.

-

Carefully collect the supernatants without disturbing the cell pellet.

-

Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the culture supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect the phosphorylation status of key proteins in T-cell signaling pathways after treatment with this compound.

Figure 3: Workflow for Western Blot Analysis.

Materials:

-

Isolated T-cells

-

This compound

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Protein assay reagents (e.g., BCA kit)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., against p-ERK, ERK, IκBα, p-NFAT, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture isolated T-cells and treat them with this compound for a specified time before stimulating with an appropriate activator for various short time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells on ice and collect the protein lysates.

-

Quantify the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the target signaling protein.

-

Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Capture the image of the blot using an imaging system to visualize the protein bands and assess changes in phosphorylation levels.

Conclusion and Future Directions

This compound is a promising immunosuppressive agent with a mechanism of action that appears to be distinct from conventional drugs like Cyclosporine A. Its ability to inhibit both T-cell and B-cell proliferation, as well as the production of a broad range of cytokines and macrophage-derived nitric oxide, underscores its potential for therapeutic applications.

The key to unlocking the full potential of this compound lies in the detailed elucidation of its molecular targets and the specific signaling pathways it modulates. The proposed hypothetical mechanism involving the MAPK/ERK and/or NF-κB pathways provides a rational starting point for future investigations. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically dissect the immunosuppressive mechanism of this compound. Future studies should focus on:

-

Determining precise IC50 values for the inhibition of lymphocyte proliferation and cytokine production to allow for more accurate comparisons with other immunosuppressants.

-

Utilizing Western blotting and other molecular biology techniques to confirm or refute the proposed effects on the MAPK/ERK and NF-κB pathways.

-

Identifying the direct molecular target(s) of this compound through techniques such as affinity chromatography or chemical proteomics.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of autoimmune disease and organ transplantation.

A deeper understanding of this compound's mechanism of action will not only pave the way for its potential clinical development but also provide valuable insights into the regulation of the immune system, potentially revealing new targets for immunomodulatory therapies.

References

Unveiling Vermiculine: A Technical Guide to its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculine, a macrodiolide antibiotic, has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial and potential immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural fungal sources. It details the cultivation of the producing microorganisms, optimized extraction protocols, and chromatographic purification methods. Furthermore, this document compiles the available physicochemical and spectroscopic data for the characterization of this compound, presenting it in a clear and accessible format to aid researchers in its further investigation and potential therapeutic development.

Introduction

This compound is a secondary metabolite first isolated from the filamentous fungus Penicillium vermiculatum. It belongs to the class of macrodiolides, characterized by a large lactone ring. Subsequent studies have also identified species of the genus Talaromyces, such as Talaromyces funiculosus, as producers of this compound. The molecule has demonstrated a range of biological effects, making it a subject of interest for drug discovery and development. This guide aims to provide a consolidated resource for the scientific community on the methodologies for obtaining pure this compound from natural sources.

Natural Sources and Cultivation

The primary natural sources of this compound are fungi, most notably Penicillium vermiculatum and certain Talaromyces species. Successful isolation of this compound begins with the effective cultivation of these microorganisms.

Producing Microorganisms

-

Penicillium vermiculatum : This is the organism from which this compound was originally discovered. Species of Penicillium are ubiquitous fungi found in various environments, including soil and decaying organic matter.

-

Talaromyces funiculosus : This species has also been identified as a producer of this compound and other bioactive secondary metabolites.

Culture Media and Fermentation Conditions

The production of this compound can be significantly influenced by the composition of the culture medium and the fermentation parameters. Submerged fermentation is a common method for large-scale production.

Experimental Protocol: Cultivation of Penicillium vermiculatum for this compound Production

-

Media Preparation : A modified Czapek-Dox broth is often employed. The composition can be optimized for enhanced this compound yield. A typical medium consists of:

-

Sucrose or Glucose (Carbon source)

-

Sodium Nitrate (Nitrogen source)

-

Dipotassium Phosphate

-

Magnesium Sulfate

-

Potassium Chloride

-

Ferrous Sulfate

-

The biosynthesis of this compound is reportedly influenced by the concentrations of Fe³⁺ and Cu²⁺ ions. The addition of corn steep liquor may also affect the quality of biosynthesis.[1]

-

-

Inoculation : A seed culture is prepared by inoculating a small volume of the sterile medium with spores of P. vermiculatum. This seed culture is then used to inoculate the larger production fermenter.

-

Fermentation : The fermentation is carried out in a stirred-tank bioreactor under controlled conditions:

-

Temperature : Typically maintained between 25-28°C.

-

pH : Controlled within a specific range suitable for the fungus.

-

Aeration and Agitation : Adequate oxygen supply and mixing are crucial for fungal growth and metabolite production.

-

-

Incubation Period : The fermentation is continued for a period of several days, during which the production of this compound is monitored.